Di-tert-butylpropane-1,3-diyldicarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylpropane-1,3-diyldicarbamate typically involves the reaction of propane-1,3-diyldiamine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Di-tert-butylpropane-1,3-diyldicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Di-tert-butylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylpropane-1,3-diyldicarbamate analogs: Compounds with similar structures but different substituents on the propane backbone.
Other carbamates: Compounds like diethylcarbamoyl chloride and dimethylcarbamoyl chloride.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, making it more stable and less reactive compared to other carbamates .
Properties
Molecular Formula |
C13H26N2O4 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(3-tert-butyl-3-carbamoyloxy-4,4-dimethylpentyl) carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-11(2,3)13(12(4,5)6,19-10(15)17)7-8-18-9(14)16/h7-8H2,1-6H3,(H2,14,16)(H2,15,17) |
InChI Key |
XMULIGZWVYIONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCOC(=O)N)(C(C)(C)C)OC(=O)N |
Origin of Product |
United States |
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